

N,N-Dimethyl-1-(morpholin-2-yl)methanamine synonyms and alternative names.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Dimethyl-1-(morpholin-2-yl)methanamine**

Cat. No.: **B054837**

[Get Quote](#)

In-Depth Technical Guide: N,N-Dimethyl-1-(morpholin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a heterocyclic organic compound featuring a morpholine ring, a structure of significant interest in medicinal chemistry. The morpholine scaffold is a "privileged structure" often found in bioactive molecules and approved drugs due to its favorable physicochemical, metabolic, and biological properties.^{[1][2]} This versatile building block is readily accessible synthetically and can be incorporated to enhance potency, improve pharmacokinetic profiles, and provide desirable drug-like characteristics.^{[1][2]} Morpholine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.^[3] While **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** itself is primarily available as a chemical intermediate for organic synthesis, its structural components suggest its potential as a building block in the development of novel pharmaceuticals and agrochemicals.^[4] This guide provides a comprehensive overview of its known synonyms, chemical properties, and a general synthetic approach, contextualized within the broader significance of morpholine-containing compounds in drug discovery.

Compound Identification and Synonyms

The compound with the systematic name **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** is identified by the CAS number 122894-56-8.[\[5\]](#)[\[6\]](#) A variety of synonyms and alternative names are used in chemical literature and supplier catalogs.

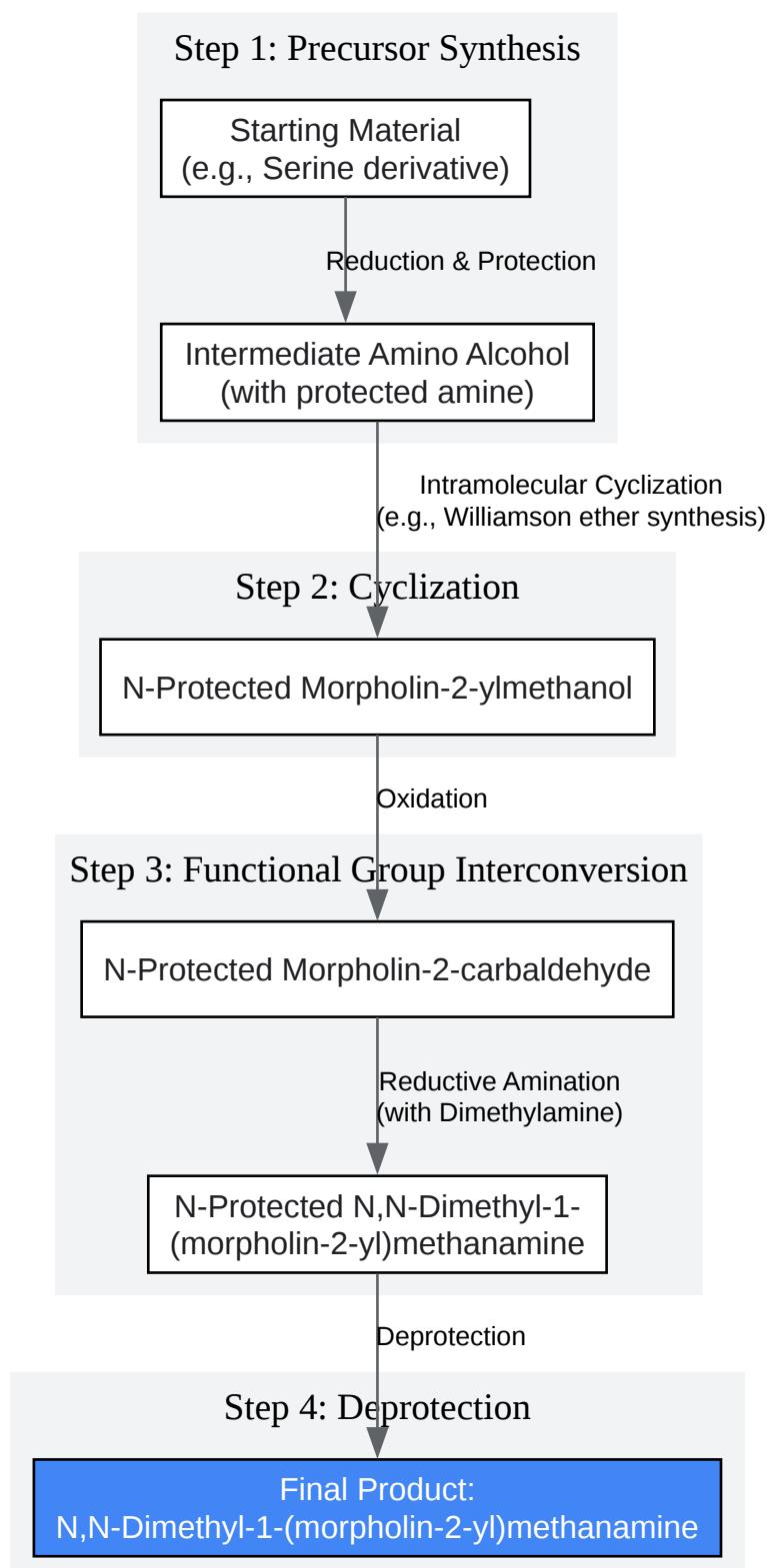
Table 1: Synonyms and Alternative Names

Name Type	Name
Systematic Name	N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Common Synonym	N,N-Dimethyl-2-morpholinmethanamine [5] [7]
Alternative Names	Dimethyl-morpholin-2-ylmethylamine [8]
	N,N-Dimethyl(morpholin-2-yl)methanamine [8]
	(Morpholin-2-yl)-N,N-dimethylmethanamine
	2-(Dimethylaminomethyl)morpholine

Physicochemical and Computational Data

A summary of the key physicochemical and computed properties of **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** is presented below. This data is essential for its application in synthetic chemistry and for predicting its behavior in biological systems.

Table 2: Physicochemical and Computed Properties


Property	Value	Source
CAS Number	122894-56-8	[5] [6]
Molecular Formula	C ₇ H ₁₆ N ₂ O	[5]
Molecular Weight	144.22 g/mol	[4] [5]
Boiling Point	199°C	[4]
Purity	≥97%	[5]
Topological Polar Surface Area (TPSA)	24.5 Å ²	[5] [7]
LogP (calculated)	-0.4636	[5] [7]
Hydrogen Bond Acceptors	3	[5] [7]
Hydrogen Bond Donors	1	[5] [7]
Rotatable Bonds	2	[5] [7]
SMILES	CN(C)CC1CNCCO1	[5] [7]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** is not readily available in the reviewed literature, a general synthetic strategy for C-substituted morpholine derivatives can be conceptualized. The synthesis of morpholines often starts from vicinal amino alcohols, oxiranes, or aziridines.

A plausible general approach for synthesizing 2-substituted morpholines involves the cyclization of an appropriate amino alcohol precursor. For **N,N-Dimethyl-1-(morpholin-2-yl)methanamine**, a potential synthetic workflow could start from a suitable serine derivative or a related 3-amino-1,2-propanediol.

Below is a conceptual workflow illustrating a generalized synthetic pathway.

[Click to download full resolution via product page](#)

A conceptual synthetic workflow for **N,N-Dimethyl-1-(morpholin-2-yl)methanamine**.

Biological Activity and Applications in Drug Discovery

Currently, there is limited publicly available information regarding the specific biological activity or pharmacological profile of **N,N-Dimethyl-1-(morpholin-2-yl)methanamine**. Its primary documented use is as a building block or intermediate in organic synthesis.[4]

However, the morpholine moiety is a key component in numerous therapeutic agents, highlighting the potential of its derivatives in drug development. Morpholine-containing compounds are particularly prevalent in the development of drugs targeting the central nervous system (CNS), where the morpholine ring can improve properties such as blood-brain barrier permeability.[9] The morpholine structure can act as a pharmacophore, directly interacting with biological targets, or serve as a scaffold to correctly orient other functional groups.[9]

The presence of the dimethylamino group in **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** introduces a basic nitrogen center, which can be crucial for receptor binding and for modulating the pharmacokinetic properties of a larger molecule. Given the wide range of biological activities associated with morpholine derivatives, this compound represents a valuable starting point for the synthesis of new chemical entities for screening in various therapeutic areas.[1][3]

Conclusion

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a readily available chemical intermediate with a well-defined set of synonyms and physicochemical properties. While specific biological data for this compound is scarce, its structural features, namely the morpholine ring and the dimethylaminomethyl group, are of significant interest in medicinal chemistry and drug discovery. The morpholine scaffold is a proven component in a multitude of clinically successful drugs, and as such, **N,N-Dimethyl-1-(morpholin-2-yl)methanamine** serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into the biological effects of this compound and its derivatives is warranted to explore its full potential in the development of new medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Blarcamesine - Wikipedia [en.wikipedia.org]
- 7. chemscene.com [chemscene.com]
- 8. CN103121978A - Method for preparing N-methylmorpholine - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [N,N-Dimethyl-1-(morpholin-2-yl)methanamine synonyms and alternative names.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b054837#n-n-dimethyl-1-morpholin-2-yl-methanamine-synonyms-and-alternative-names>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com